molecular formula C14H9ClN2O B7803373 7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one

7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one

Cat. No.: B7803373
M. Wt: 256.68 g/mol
InChI Key: JSCUNIPKMPNPFX-UHFFFAOYSA-N
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Description

7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one is a heterocyclic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by a naphthyridine core with a chlorine atom at the 7th position and a phenyl group at the 2nd position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCUNIPKMPNPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=C(NC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=C(NC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between 2-aminopyridine and a carbonyl compound. The reaction typically requires acidic or basic conditions and can be catalyzed by various metal catalysts .

Another method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production of 7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Friedländer synthesis is often preferred due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthyridine N-oxides, substituted naphthyridines, and various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and phenyl group enhances its reactivity and potential for forming various derivatives .

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